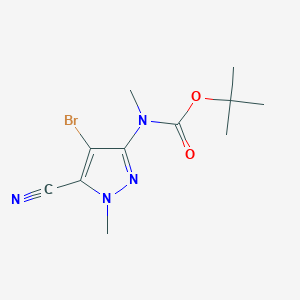

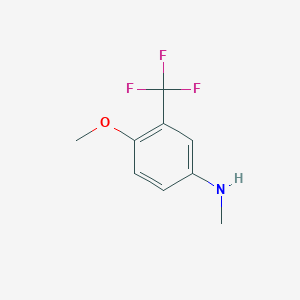

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

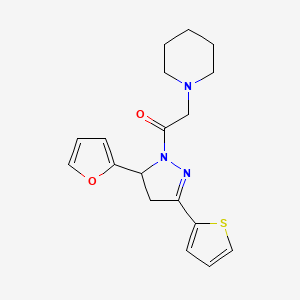

Tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a chemical compound used in diverse scientific studies due to its versatile applications. It’s a yellow oil liquid and is used as an intermediate in the synthesis of Lorlatinib .

Molecular Structure Analysis

The molecular formula of this compound is C12H17BrN4O2 . The molecular weight is 329.19 . More detailed structural analysis like NMR, HPLC, LC-MS, UPLC & more can be found in various databases .Physical And Chemical Properties Analysis

This compound appears as a yellow oil liquid . It has a density of 1.38g/cm3 and a boiling point of 441.1℃ . The pKa is predicted to be -1.77±0.70 .Scientific Research Applications

Experimental and Computational Investigation

The reactivity of ynamides, particularly tert-butyl N-ethynyl-N-phenylcarbamate, in 1,3-dipolar cycloadditions (1,3-DC) has been explored, leading to the efficient synthesis of 5-amino pyrazoles. These pyrazoles are further functionalized through bromination and palladium-catalyzed coupling reactions, demonstrating the utility of tert-butyl carbamate derivatives in synthesizing complex organic molecules with potential applications in drug development and materials science (González et al., 2013).

Synthesis of Novel Antitumor Agents

Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized and screened for their antitumor activity. This research highlights the importance of tert-butyl pyrazolyl derivatives in developing new therapeutic agents, with some compounds showing significant activity against various cancer cell lines (Abonía et al., 2011).

Carbamate Derivatives and Hydrogen Bonding

The study of carbamate derivatives, including tert-butyl carbamate derivatives, has revealed interesting hydrogen bonding interactions. These interactions play a crucial role in the molecular assembly and crystal packing of these compounds, impacting their physical properties and potential applications in material science (Das et al., 2016).

Protected Guanidines Synthesis

A new reagent, 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]carbamidine, has been developed for the synthesis of bis(carbamate)-protected guanidines from amines. This advancement underscores the utility of tert-butyl carbamate derivatives in synthesizing protected guanidines, which are valuable intermediates in pharmaceutical research and development (Yong et al., 1999).

Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids through the acylation of tert-butyl 3-(methylamino)but-2-enoate showcases the versatility of tert-butyl carbamate derivatives in creating fluorinated compounds with potential applications in medicinal chemistry and agrochemistry (Iminov et al., 2015).

Mechanism of Action

Target of Action

It is known to be used as a pharmaceutical intermediate in the synthesis of anticancer drugs , suggesting that its targets could be related to pathways involved in cancer progression.

Biochemical Pathways

The compound may affect biochemical pathways associated with cancer, given its use in the synthesis of anticancer drugs .

Result of Action

Given its use in the synthesis of anticancer drugs , it can be inferred that the compound may have effects on cell proliferation, apoptosis, or other processes related to cancer progression.

properties

IUPAC Name |

tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN4O2/c1-11(2,3)18-10(17)15(4)9-8(12)7(6-13)16(5)14-9/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMFUEQYTJWJJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NN(C(=C1Br)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2761770.png)

![1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride](/img/structure/B2761771.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2761772.png)

![4-(4-methoxybenzyl)-5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2761773.png)

![3-Amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)

![4-(2-((2-(2-Fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2761778.png)

![6-Hexyl-7-hydroxy-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2761780.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2761791.png)

![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)